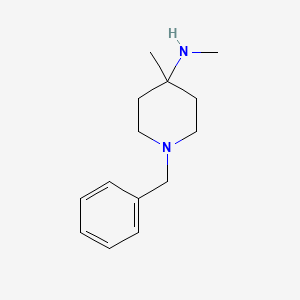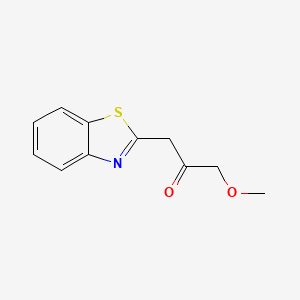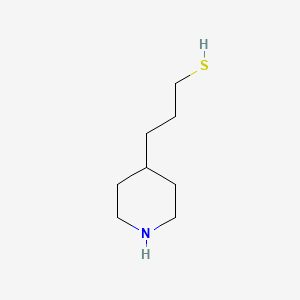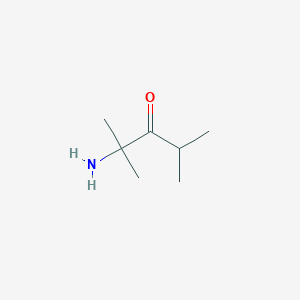
1-Ethyl-4-imino-6-methyl-1,4-dihydroquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinolinecarbonitrile, 1-ethyl-1,4-dihydro-4-imino-6-methyl- is a chemical compound with the molecular formula C₁₃H₁₃N₃. It is known for its unique structure, which includes a quinoline ring system substituted with an ethyl group, an imino group, and a nitrile group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 1-ethyl-1,4-dihydro-4-imino-6-methyl- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe ethyl and imino groups are then introduced via alkylation and imination reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature, pressure, and solvent systems to facilitate the desired transformations. The scalability of these methods is crucial for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Quinolinecarbonitrile, 1-ethyl-1,4-dihydro-4-imino-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the quinoline ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce primary amines. Substitution reactions can result in a wide range of quinoline derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
3-Quinolinecarbonitrile, 1-ethyl-1,4-dihydro-4-imino-6-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Quinolinecarbonitrile, 1-ethyl-1,4-dihydro-4-imino-6-methyl- involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolinecarbonitrile derivatives: These compounds share the quinoline ring and nitrile group but differ in other substituents.
1,4-Dihydroquinoline derivatives: These compounds have the 1,4-dihydroquinoline core but may lack the nitrile or imino groups.
Uniqueness
3-Quinolinecarbonitrile, 1-ethyl-1,4-dihydro-4-imino-6-methyl- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C13H13N3 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
1-ethyl-4-imino-6-methylquinoline-3-carbonitrile |
InChI |
InChI=1S/C13H13N3/c1-3-16-8-10(7-14)13(15)11-6-9(2)4-5-12(11)16/h4-6,8,15H,3H2,1-2H3 |
InChI-Schlüssel |
PAVHQJVNAIHOCU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=N)C2=C1C=CC(=C2)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-3-[[2-(2,4-dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13960835.png)
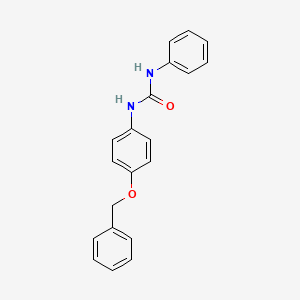
![4H-Pyrazolo[4,5,1-de]pteridine](/img/structure/B13960846.png)
![6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one](/img/structure/B13960857.png)

